molecular formula C11H18O5 B1361580 Diethyl tetrahydropyran-4,4-dicarboxylate CAS No. 5382-77-4

Diethyl tetrahydropyran-4,4-dicarboxylate

Cat. No.: B1361580
CAS No.: 5382-77-4
M. Wt: 230.26 g/mol
InChI Key: ILUMJWCFQOFDMA-UHFFFAOYSA-N
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Description

Diethyl tetrahydropyran-4,4-dicarboxylate is an organic compound with the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.2576 g/mol . It is a derivative of tetrahydropyran, featuring two ester groups at the 4-position of the tetrahydropyran ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl tetrahydropyran-4,4-dicarboxylate can be synthesized through the esterification of tetrahydropyran-4,4-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Diethyl tetrahydropyran-4,4-dicarboxylate serves as a versatile building block in the synthesis of pharmaceutical agents. Its structural characteristics allow it to participate in various chemical reactions essential for drug development.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer compounds. By modifying its structure through various reactions, researchers were able to create derivatives that exhibited significant cytotoxic activity against cancer cell lines. The efficiency of this compound in facilitating complex syntheses highlights its importance in medicinal chemistry.

Research has shown that incorporating this compound into polymer matrices can enhance biodegradability while maintaining mechanical strength. This application is particularly relevant in the context of reducing plastic waste and developing sustainable materials.

Agricultural Chemicals

In the agricultural sector, this compound is involved in formulating agrochemicals, including herbicides and pesticides. Its ability to improve the efficacy of these chemicals contributes to better crop yields with reduced environmental impact.

Case Study: Herbicide Formulation

A formulation study revealed that herbicides developed with this compound demonstrated improved efficacy against specific weed species while being less toxic to non-target organisms. This application underscores the compound's role in sustainable agriculture practices.

Flavors and Fragrances

The compound is also used in the food and cosmetics industries to create flavoring agents and fragrances. Its pleasant sensory properties make it a sought-after ingredient in various products.

Case Study: Fragrance Development

In a comparative analysis of fragrance compounds, this compound was found to impart a desirable scent profile when blended with other aromatic substances. This application emphasizes its versatility beyond traditional chemical uses.

Research and Development

This compound is frequently employed as a reagent in organic synthesis within academic and industrial research settings. Its role as a facilitator for exploring new chemical reactions is invaluable for advancing chemical knowledge.

Case Study: New Reaction Pathways

Recent studies have explored novel reaction pathways involving this compound as a starting material for synthesizing complex organic molecules. These findings contribute to the broader understanding of organic synthesis methodologies.

Mechanism of Action

The mechanism of action of diethyl tetrahydropyran-4,4-dicarboxylate involves its interaction with various molecular targets depending on the specific application. In organic synthesis, it acts as a building block, participating in reactions that form new chemical bonds. In biological systems, it may interact with enzymes or other proteins, influencing their activity and function. The pathways involved in these interactions are determined by the specific chemical environment and the nature of the reactants .

Comparison with Similar Compounds

    Dimethyl tetrahydropyran-4,4-dicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.

    Tetrahydropyran-4,4-dicarboxylic acid: The parent acid form of the compound.

    Tetrahydropyran-4,4-dimethanol: The reduced form of the compound with alcohol groups.

Uniqueness: Diethyl tetrahydropyran-4,4-dicarboxylate is unique due to its specific ester groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of certain pharmaceuticals and polymers .

Biological Activity

Diethyl tetrahydropyran-4,4-dicarboxylate (DTHPD) is an organic compound characterized by its unique tetrahydropyran ring structure with two carboxylate groups at the 4-position. This compound has garnered interest in various fields, particularly in organic synthesis and potential biological applications. This article explores the biological activity of DTHPD, including its mechanisms of action, research findings, and implications for future studies.

Chemical Structure and Properties

  • Molecular Formula : C11H18O5
  • Molecular Weight : 230.2576 g/mol
  • Structure : The compound features a cyclic ether with dual ester functionalities, which enhances its reactivity in chemical transformations.

While specific mechanisms of action for DTHPD in biological systems are not fully elucidated, its ester groups allow for interactions with enzymes and other proteins. These interactions can influence enzymatic activity and potentially lead to therapeutic effects. The compound serves primarily as a precursor for synthesizing more complex bioactive molecules.

Biological Applications

Case Studies

  • Synthesis and Biological Screening : A study focused on the synthesis of novel tetrahydropyran derivatives highlighted the utility of DTHPD as a building block for creating compounds with diverse biological activities . The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, indicating the potential for therapeutic applications.
  • Antitumor Activity : In related research on structurally similar compounds, significant antitumor activity was observed against glioma cell lines. These findings suggest that compounds derived from DTHPD may also exhibit similar properties, warranting further investigation into their efficacy as anticancer agents .

Comparative Analysis

The following table summarizes the properties and activities of this compound compared to similar compounds:

Compound NameStructure TypeUnique Features
This compoundEster derivativeDual ester functionalities; versatile in synthesis
Dimethyl Tetrahydropyran-4,4-dicarboxylateDimethyl ester derivativeDifferent solubility and reactivity
Tetrahydropyran-4-carboxylic acidCarboxylic acidMore polar; lacks ester groups
Ethyl 2-(Tetrahydrofuran-2-carboxamido)acetateAmide derivativeDistinct biological activity profiles

Future Directions

Given the limited research specifically targeting DTHPD's biological activity, further exploration is necessary to fully understand its potential applications. Future studies should focus on:

  • In-depth Mechanistic Studies : Investigating how DTHPD interacts with specific enzymes or cellular receptors.
  • Therapeutic Applications : Evaluating its efficacy in vitro and in vivo against various cancer models.
  • Material Science Innovations : Exploring its utility in developing new materials with desirable properties.

Chemical Reactions Analysis

Hydrolysis to Tetrahydropyran-4,4-dicarboxylic Acid

The ester groups of diethyl tetrahydropyran-4,4-dicarboxylate are hydrolyzed under basic conditions to yield the dicarboxylic acid.

Experimental Data :

ParameterCondition 1Condition 2Condition 3
NaOH (moles)5.05.03.0
Temperature50–60°C70–80°C90–100°C
Reaction Time2–3 hours2–3 hours1–2 hours
Yield70–72%50–55%30–40%

Observations :

  • Higher NaOH concentrations (5 moles) at moderate temperatures (50–60°C) maximize yield while minimizing side reactions.

  • Acidification (pH 1–2) post-hydrolysis precipitates the dicarboxylic acid, which is extractable with methylene chloride .

Controlled Decarboxylation to Tetrahydropyran-4-carboxylic Acid

The dicarboxylic acid undergoes selective decarboxylation to remove one carboxyl group, forming the monosubstituted derivative.

Industrial Process :

ParameterOptimized MethodTraditional Method
SolventXylene + paraffin oilNone (neat)
Temperature120–130°C180°C
CO₂ EvolutionControlledRapid (safety hazard)
Yield60–65%31.8% (reported)

Key Advantages :

  • Lower temperatures (120–130°C) improve safety and scalability.

  • Solvent-mediated decarboxylation prevents thermal degradation .

Catalytic Decarboxylation

A patent describes using metal catalysts (e.g., Pd/C or Ra-Ni) to enhance decarboxylation efficiency at 50–80°C, though yields are comparable to thermal methods .

Unexpected Cyclizations

While not directly involving this compound, studies note that α,β-unsaturated hydrazones can react with related esters (e.g., dimethyl oxoglutaconate) to form dihydropyrans via conjugate addition-cyclization mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Diethyl tetrahydropyran-4,4-dicarboxylate, and how can reaction progress be monitored?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or esterification reactions. For example, retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) suggests starting from tetrahydropyran precursors and employing diethyl dicarboxylate under acidic catalysis. Reaction progress is typically monitored via thin-layer chromatography (TLC) or HPLC, with spectroscopic confirmation (e.g., 1^1H NMR for ester proton signals at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) .

Q. Which spectroscopic techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer : Key techniques include:

  • 1^1H/13^{13}C NMR : To confirm ester groups, tetrahydropyran ring protons, and absence of impurities.
  • IR Spectroscopy : For carbonyl (C=O) stretches (~1720 cm1^{-1}) and ether (C-O-C) vibrations (~1100 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (N2_2 or Ar) at −20°C to prevent hydrolysis of ester groups. Use anhydrous solvents (e.g., THF, DCM) during synthesis. Safety protocols include fume hood use and PPE (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART diffractometer (CuKα radiation, λ = 1.54178 Å) is ideal. Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. Use SHELXL for refinement, focusing on resolving disordered solvent molecules via PART and ISOR commands. Typical parameters: R1_1 < 0.05, wR2_2 < 0.12, and goodness-of-fit (S) ~1.0 .

Q. What strategies address contradictions in crystallographic data, such as twinning or low-resolution datasets?

  • Methodological Answer : For twinned data, employ the TWIN command in SHELXL with a BASF parameter to model twin domains. For low-resolution data (e.g., >1.0 Å), use restraints (e.g., DFIX, SIMU) to stabilize geometry. Validate models with Rint_{int} < 0.05 and cross-check using ORTEP-3 for thermal ellipsoid visualization .

Q. How can computational methods predict synthetic routes and optimize reaction conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways and transition states. Machine learning platforms (e.g., Reaxys or Pistachio) analyze reaction databases to predict feasible routes. Solvent effects are evaluated via COSMO-RS, while catalytic activity is optimized using Hammett plots or linear free-energy relationships .

Q. What in vitro assays are suitable for evaluating biological activity of derivatives?

  • Methodological Answer : Use cell viability assays (MTT or CCK-8) for antitumor activity screening. For mechanism studies, employ flow cytometry (apoptosis assays) or Western blotting (protein expression). Ensure derivatives are purified to >95% (HPLC) and dissolved in DMSO (<0.1% v/v in media) to avoid cytotoxicity artifacts .

Properties

IUPAC Name

diethyl oxane-4,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-3-15-9(12)11(10(13)16-4-2)5-7-14-8-6-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUMJWCFQOFDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOCC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286338
Record name Diethyl tetrahydropyran-4,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5382-77-4
Record name 5382-77-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl tetrahydropyran-4,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of diethyl malonate (15.2 mL, 99.8 mmol) in ethanol (10 mL) was added dropwise to a solution of sodium ethoxide in ethanol [freshly prepared from sodium (2.3 g, 100 mmol) and ethanol (30 mL)] at ambient temperature and stirred for 10 min. Bis(2-chloroethyl)ether (12 mL, 102 mmol) was added dropwise then the mixture was heated at reflux overnight. It was then cooled to 10° C. before another portion of freshly-prepared sodium ethoxide in ethanol [prepared from sodium (2.3 g, 100 mmol) and ethanol (30 mL)] was added. The mixture was heated at reflux for 48 h then cooled, filtered to remove the precipitated sodium chloride then the filtrate was concentrated to dryness. Water was added to the residue which was then extracted with ether (3×25 mL). The combined ether layers were washed with water, brine and dried over anhydrous sodium sulfate. Concentration under reduced pressure yielded tetrahydropyran-4,4-dicarboxylic acid diethyl ester (10.1 g, 44%) as a mobile oil.
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Synthesis routes and methods II

Procedure details

Diethyl malonate (32.0 g) was added to a solution of sodium ethoxide (1 equivalent) in ethanol and the solution was stirred for 30 min. 2-Bromoethyl ether (46.0 g) was then added and the mixture was stirred at reflux for 3 h. The mixture was then cooled, evaporated in vacuo and the residue partitioned between water and dichloromethane. The organic layer was separated and washed with water and brine, then dried (MgSO4) and evaporated. The residue was then purified by flash column chromatography on silica gel, eluting with 4:1 hexanes/ether, to give the title compound (28.0 g) as colourless liquid.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

From J. Chem. Soc. 1930, pages 2525 to 2530, a process for preparing tetrahydropyran-4-carboxylic acid esters is known in which β,β'-dichlorodiethyl ether is reacted with the sodium salt of diethyl malonate to give diethyl tetrahydropyran-4,4-dicarboxylate, and this is converted to tetrahydropyran-4-carboxylic acid via tetrahydropyran-4,4-dicarboxylic acid and finally esterified to give the desired tetrahydropyran-4-carboxylic acid ester.
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tetrahydropyran-4-carboxylic acid esters
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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